Beloranib Exhibits a Distinct Binding Affinity and Interaction Profile with MetAP2 Compared to Fumagillin and TNP-470
In a comparative molecular docking study, beloranib demonstrated a binding score of -6.2 kcal/mol against MetAP2, which is distinct from the scores of fumagillin (-6.7 kcal/mol) and TNP-470 (-6.8 kcal/mol) [1]. The study also identified a unique set of key contact residues for each inhibitor, with beloranib's interaction profile differing from those of fumagillin and TNP-470, as visualized in 2D interaction diagrams [1].
| Evidence Dimension | Predicted binding energy to MetAP2 |
|---|---|
| Target Compound Data | -6.2 kcal/mol |
| Comparator Or Baseline | Fumagillin: -6.7 kcal/mol; TNP-470: -6.8 kcal/mol |
| Quantified Difference | Beloranib binding energy is 0.5 kcal/mol and 0.6 kcal/mol higher (less negative) than fumagillin and TNP-470, respectively |
| Conditions | In silico molecular docking using CB-Dock2, MetAP2 structure PDB ID: 1BOA |
Why This Matters
The unique binding signature of beloranib provides a structural basis for its distinct pharmacological profile, differentiating it from other MetAP2 inhibitors for scientific research applications.
- [1] PMC. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. Biomolecules, 14(12), 1572. Figure 3. View Source
